5-formyl-1H-pyrrole-3-carbonitrile

説明

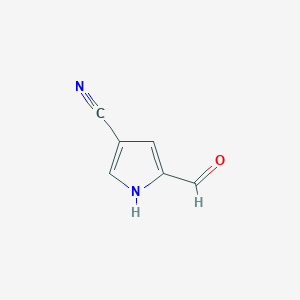

5-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4N2O It is characterized by a pyrrole ring substituted with a formyl group at the 5-position and a cyano group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyrrole with formylating agents and cyanating agents under controlled conditions. For instance, the reaction between phenacyl alcohols and oxoacetonitriles in the presence of primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

化学反応の分析

Types of Reactions

5-formyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: 5-carboxy-1H-pyrrole-3-carbonitrile.

Reduction: 5-formyl-1H-pyrrole-3-amine.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学的研究の応用

5-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a variety of applications in scientific research, particularly in medicinal chemistry, antimicrobial and anti-inflammatory research. The compound's mechanism of action depends on its specific application; it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Scientific Research Applications

- Medicinal Chemistry this compound can act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

- Synthesis of Pharmaceuticals Serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders .

- Antimicrobial Research 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile has shown potential biological activities, particularly in antimicrobial domains, and may serve as a lead compound in developing new antimicrobial agents.

- Anti-inflammatory Research 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile has shown potential biological activities, particularly in anti-inflammatory domains, and may serve as a lead compound in developing anti-inflammatory drugs.

- Building Block this compound serves as a building block for the synthesis of more complex molecules.

- Organic Electronics It is used in the development of organic semiconductors, enhancing the performance of electronic devices such as organic light-emitting diodes (OLEDs) .

- Biological Activity this compound is a heterocyclic compound with significant biological activity.

Table 1: Yield, Reaction Conditions, and Operation in experiment

| Yield | Reaction Conditions | Operation in experiment |

|---|---|---|

| 14.8%; 38.6% | With water; hydrogen; acetic acid; In tetrahydrofuran; at 45 - 50℃; for 5h; | Example 52 [2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (2.00 g, 9.89 mmol), acetic acid (22 ml) and THF (22 ml) were weighed and dissolved (under an argon atmosphere). Then, Raney-nickel (1 ml) and water (2 ml) were weighed and added, and the mixture was purged with hydrogen. This was reacted at 45-50 C. for about 5 hr. Quantification of the filtrate by HPLC gave 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (718 mg, yield 38.6%) and 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (277 mg, yield 14.8%). |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (5.0 g, 26.9 mmol) and THF (33 ml) were added in a four neck flask, and the mixture was dissolved at the internal temperature of 15-25 C. Acetic acid (55 ml) and water (11 ml) were added. After purging with nitrogen gas, Raney-nickel (Kawaken Fine Chemicals Co., Ltd., NDHT-90, 2.5 ml, wet weight 4 g) was added. Under a hydrogen atmosphere, the mixture was vigorously stirred at the internal temperature of 15-25 C. for about 3 hr. After purging with nitrogen gas, Raney-nickel was filtered off, and washed with ethyl acetate (50 ml). 5 N Aqueous sodium hydroxide solution (about 180 ml) was added to the filtrate at the internal temperature of 10-35 C. to adjust the mixture to pH 7-8 and the mixture was partitioned. |

作用機序

The mechanism of action of 5-formyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with additional methyl groups and a carboxylic acid.

Indole derivatives: Share a similar heterocyclic structure but with different substituents and biological activities.

Uniqueness

5-formyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both formyl and cyano groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .

生物活性

5-Formyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a carbonitrile group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is .

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial activity against various bacterial and fungal strains. The compound's structure allows it to disrupt microbial membranes or inhibit essential microbial enzymes.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 (against E. coli) | 12 (against C. albicans) |

| 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile | 18 (against S. aureus) | 14 (against A. niger) |

| 2-(Phenyl)-5-formyl-1H-pyrrole-3-carbonitrile | 16 (against P. aeruginosa) | 13 (against C. glabrata) |

Data sourced from various studies on related pyrrole compounds .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro and in vivo. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on a carrageenan-induced paw edema model revealed that the administration of pyrrole derivatives resulted in significant reductions in edema over time, comparable to standard anti-inflammatory drugs like diclofenac. The percentage inhibition of edema was noted as follows:

- 1 hour: ≈21.67%

- 2 hours: ≈26.04%

- 3 hours: ≈29.30%

- 4 hours: ≈31.28%

This time-dependent increase in anti-inflammatory activity highlights the potential of pyrrole derivatives as therapeutic agents for inflammatory conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Molecular docking studies have suggested potential binding sites within key proteins associated with inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Formylation : This method involves the reaction of pyrrole with a Vilsmeier reagent to introduce the formyl group.

- Cyclization Reactions : Utilizing different precursors to form the pyrrole ring while incorporating the carbonitrile functionality.

These synthetic routes are crucial for producing derivatives with enhanced biological activity .

特性

IUPAC Name |

5-formyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-2-5-1-6(4-9)8-3-5/h1,3-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFVPMMFARCLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40740-39-4 | |

| Record name | 5-formyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。